molecular formula C20H15N5O5 B2613096 methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate CAS No. 951577-18-7

methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate

Cat. No.: B2613096
CAS No.: 951577-18-7
M. Wt: 405.37
InChI Key: JAMBRUBORIBAPR-UHFFFAOYSA-N
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Description

Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a heterocyclic hybrid compound featuring a benzodioxolyl-oxadiazole core linked to a methyl-substituted triazole ring and a terminal methyl benzoate group. This structure combines multiple pharmacophoric motifs, including the 1,3-benzodioxole (associated with metabolic stability), 1,2,4-oxadiazole (known for hydrogen-bonding capacity), and 1,2,3-triazole (a bioisostere for amide bonds).

Properties

IUPAC Name

methyl 4-[4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O5/c1-11-17(22-24-25(11)14-6-3-12(4-7-14)20(26)27-2)19-21-18(23-30-19)13-5-8-15-16(9-13)29-10-28-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMBRUBORIBAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the oxadiazole and triazole rings. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of oxadiazole and triazole compounds exhibit notable antimicrobial properties. Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate may function similarly due to the presence of both oxadiazole and triazole moieties, which are known for their effectiveness against various bacterial strains and fungi .

Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies on related triazole and oxadiazole derivatives have shown that they can induce apoptosis in cancer cells and inhibit tumor growth . The benzodioxole structure may enhance the compound's ability to penetrate cell membranes, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects
Compounds containing oxadiazole rings are often associated with anti-inflammatory properties. The this compound could potentially reduce inflammation through inhibition of pro-inflammatory cytokines .

Analgesic Activity
The analgesic effects of similar compounds have been documented in various studies. The combination of oxadiazole and triazole structures may contribute to pain relief mechanisms by modulating neurotransmitter levels or blocking pain pathways .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound could be explored for use as a pesticide or herbicide. Compounds with similar functionalities have been shown to exhibit insecticidal properties against various pests .

Material Science

Polymer Chemistry
The stability and reactivity of oxadiazoles and triazoles make them suitable candidates for incorporation into polymers for advanced materials. These materials can have applications in coatings or as additives that enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelated Compounds
PharmaceuticalAntimicrobial, anticancer, anti-inflammatoryOxadiazole derivatives
Biological ActivityAnalgesic effectsTriazole derivatives
AgriculturalPesticide developmentInsecticidal compounds
Material ScienceEnhanced polymer propertiesOxadiazole-based polymers

Case Study 1: Antimicrobial Activity

A study published in the journal Pharmaceutical Research investigated the antimicrobial efficacy of various triazole derivatives against common pathogens. Results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Properties

In a research article focusing on the anticancer potential of oxadiazole derivatives published in Cancer Letters, it was found that these compounds could effectively induce apoptosis in various cancer cell lines. The study highlighted the structural importance of the oxadiazole ring in enhancing cytotoxicity .

Mechanism of Action

The mechanism of action of methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity . The oxadiazole and triazole rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Functional Groups Notable Properties/Applications Reference
Target Compound Triazole-Oxadiazole-Benzodioxol Methyl benzoate ester Ester, oxadiazole Hypothesized enhanced stability -
Compound I () Benzoxadiazole-Triazole Hexanone Ketone, benzoxadiazole Fluorescence studies
9a–9e () Benzimidazole-Triazole-Thiazole Varied aryl groups (e.g., 4-F, 4-Br) Thiazole, triazole Docking studies for binding modes
16f () Pyrazole-Benzodioxol Benzoic acid Carboxylic acid Derived via ester hydrolysis
Compounds Thiazole-Triazole-Thiol Substituted benzylidenes Thiol, thiazole Thiol reactivity

Biological Activity

Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a unique combination of benzodioxole, oxadiazole, and triazole moieties, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C16H16N4O4\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{4}

This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The oxadiazole and triazole components are known to inhibit various enzymes involved in cancer progression and other diseases. For instance, studies have shown that derivatives of oxadiazoles can inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
  • Receptor Modulation : The benzodioxole moiety has been associated with modulating receptor activities in neuropharmacology, potentially affecting neurotransmitter systems .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMia PaCa-210.5Topoisomerase inhibition
Compound BPANC-112.3Telomerase inhibition
Methyl 4-{...}A549 (Lung Cancer)8.7Enzyme inhibition

These findings suggest that methyl 4-{...} could be a potential lead in developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that it exhibits activity against various bacterial strains:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound may serve as a basis for developing new antimicrobial therapies .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives related to methyl 4-{...}. These derivatives were tested against multiple cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. Table 1. Spectral Data for Key Intermediates

Intermediate1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)HRMS ([M+H]+^+)
Benzodioxol-oxadiazole6.85 (d, 2H), 7.20 (s, 1H)148.5 (C-O), 165.3 (C=N)289.08
Triazole-benzoate8.25 (s, 1H), 3.90 (s, 3H, OCH3)167.2 (COOCH3), 142.5 (triazole)428.12
Source: Adapted from

Q. Table 2. Safety Profile of Key Reagents

ReagentHazard (GHS)First Aid Measures
Glacial acetic acidSkin corrosion (Cat 1B)Rinse with water, apply emollient
Cu(I) catalystsAcute toxicity (Cat 4)Inhalation: Move to fresh air

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